Cas no 1184435-58-2 (Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate)

Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a pyrimidinylsulfanyl group at the 2-position and a chloro group at the 4-position, along with a methyl ester at the 5-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The presence of both sulfur and nitrogen heteroatoms enhances its potential as a ligand or building block for biologically active molecules. Its stability under standard conditions and compatibility with common synthetic methodologies further contribute to its utility in research and industrial applications.
Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate structure
1184435-58-2 structure
Product Name:Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate
CAS No:1184435-58-2
MF:C9H6ClN3O2S2
MW:287.745837688446
MDL:MFCD12524511
CID:5054095
PubChem ID:54926629
Update Time:2025-10-13

Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate
    • methyl 4-chloro-2-pyrimidin-2-ylsulfanyl-1,3-thiazole-5-carboxylate
    • Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate
    • MDL: MFCD12524511
    • Inchi: 1S/C9H6ClN3O2S2/c1-15-7(14)5-6(10)13-9(16-5)17-8-11-3-2-4-12-8/h2-4H,1H3
    • InChI Key: CKPAMEVLCADCHH-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)OC)SC(=N1)SC1N=CC=CN=1

Computed Properties

  • Exact Mass: 286.9589965 g/mol
  • Monoisotopic Mass: 286.9589965 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 119
  • Molecular Weight: 287.7

Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate Security Information

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Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate Related Literature

Additional information on Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate

Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate (CAS No. 1184435-58-2): A Comprehensive Overview

Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate (CAS No. 1184435-58-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, holds promise as a versatile intermediate in the synthesis of biologically active molecules. Its unique chemical framework, featuring a thiazole core conjugated with a pyrimidine moiety and a chloro substituent, positions it as a valuable candidate for further exploration in drug discovery and development.

The thiazole ring is a heterocyclic aromatic structure that has long been recognized for its pharmacological significance. It is a key component in numerous therapeutic agents, including antibiotics, antifungals, and anti-inflammatory drugs. The presence of the chloro group at the 4-position of the thiazole ring enhances the electrophilicity of the molecule, making it susceptible to nucleophilic substitution reactions. This property is particularly useful in medicinal chemistry for the introduction of diverse functional groups, thereby facilitating the synthesis of novel compounds with enhanced biological activity.

Furthermore, the pyrimidin-2-ylsulfanyl substituent adds an additional layer of complexity to the molecule. Pyrimidine derivatives are well-documented for their role in various biological processes, including DNA and RNA synthesis. The sulfanyl group at the 2-position of the pyrimidine ring introduces polarity and potential hydrogen bonding capabilities, which can influence the compound's solubility and binding affinity to biological targets. These structural features collectively contribute to the compound's potential as a pharmacophore in the design of new therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets with greater accuracy. Studies have indicated that Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate may exhibit inhibitory activity against certain enzymes and receptors implicated in diseases such as cancer and inflammation. These findings are supported by experimental data demonstrating its ability to modulate key signaling pathways involved in these conditions.

In particular, research has highlighted its potential as an inhibitor of enzymes such as kinases and cyclases, which are often overexpressed in cancer cells. The chloro substituent on the thiazole ring has been shown to interact with critical residues in these enzymes' active sites, leading to their inhibition. Additionally, the pyrimidin-2-ylsulfanyl moiety may contribute to stabilizing protein-ligand interactions through hydrogen bonding and hydrophobic effects.

The synthesis of Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic strategies include nucleophilic substitution reactions at the chloro position followed by functional group interconversions to introduce the pyrimidine and sulfanyl groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.

The pharmaceutical industry has shown considerable interest in exploring derivatives of this compound due to its promising biological profile. Researchers are currently investigating its efficacy in preclinical models of cancer and inflammatory diseases. Preliminary results suggest that it may exhibit significant therapeutic potential when administered orally or intravenously. These findings are encouraging and warrant further investigation into its pharmacokinetic properties and long-term safety profile.

The development of novel drug candidates often involves optimizing their chemical structure to enhance bioavailability and minimize side effects. In this context, Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate serves as a valuable scaffold for structure-based drug design. By leveraging computational tools and high-throughput screening techniques, researchers can rapidly identify analogs with improved pharmacological properties.

The growing body of evidence supporting the potential of this compound underscores its importance as a research tool in medicinal chemistry. Its unique structural features make it an attractive candidate for further exploration in both academic and industrial settings. As our understanding of disease mechanisms continues to evolve, compounds like Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate will play a crucial role in shaping new therapeutic strategies.

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